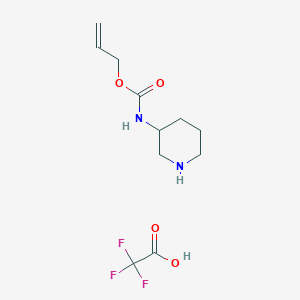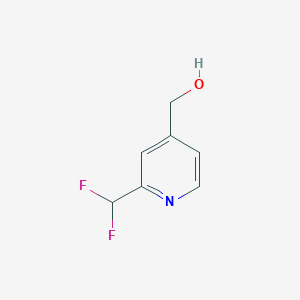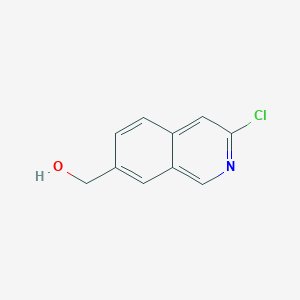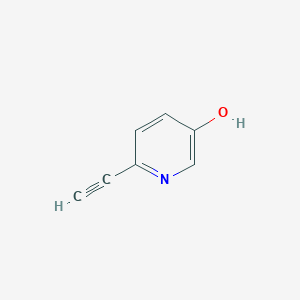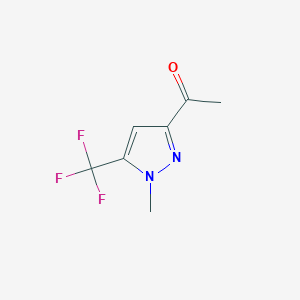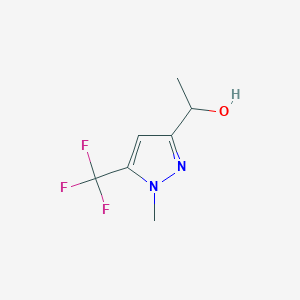![molecular formula C13H18Cl2N4O B1404736 [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride CAS No. 1239751-07-5](/img/structure/B1404736.png)
[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Vue d'ensemble
Description
“[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride” is a chemical compound with an empirical formula of C11H11F3N4O3 . It is a solid substance . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular weight of this compound is 304.23 g/mol . The SMILES string isNC(C)C1=NC(C2=CC=NC=C2)=NO1.OC(C(F)(F)F)=O . The InChI is 1S/C9H10N4O.C2HF3O2/c1-6(10)9-12-8(13-14-9)7-2-4-11-5-3-7;3-2(4,5)1(6)7/h2-6H,10H2,1H3;(H,6,7) . Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 304.23 g/mol . The compound has a topological polar surface area of 75.6 Ų .Applications De Recherche Scientifique
Antiviral Applications
The compound has shown promising characteristics in comparison to the antiviral drug Cidofovir, particularly against the vaccinia virus . This suggests potential use in the development of new antiviral medications, especially considering the limited range of medicines available for diseases like smallpox.
Anticancer Activity
Derivatives of 1,2,4-oxadiazole, which include the core structure of the compound , have been studied for their anticancer properties . They have been found to interact with cancer cell lines, indicating a potential role in the development of new cancer therapies.
Enzyme Inhibition
These compounds are also of interest as enzyme inhibitors . This application is crucial in the design of drugs that can modulate enzymatic pathways, which is a common strategy in the treatment of various diseases.
Herbicide Development
The herbicidal properties of 1,2,4-oxadiazole derivatives make them candidates for the development of new herbicides . This application is significant for agricultural sciences and the development of more effective and possibly safer agrochemicals.
Antifungal and Anti-inflammatory Properties
Compounds containing the 1,2,4-oxadiazole unit have demonstrated various types of biological activity, including antifungal and anti-inflammatory effects . This broadens the scope of their use in pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.
Pharmacological Surrogates
1,3,4-Oxadiazoles have attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides due to their broad spectrum of pharmacological activities . This property allows them to mimic the biological effects of other more common functional groups in drug molecules.
Mécanisme D'action
Target of Action
The primary target of [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride is the G-protein bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The interaction of this compound with its target, GPBAR1, results in the activation of this receptor . This activation can lead to various downstream effects that can influence metabolic and inflammatory pathways .
Biochemical Pathways
Upon activation by this compound, GPBAR1 can influence several biochemical pathways. For instance, it can induce the mRNA expression of the GPBAR1 target gene pro-glucagon . This can have downstream effects on glucose metabolism and insulin secretion, which are critical in the management of metabolic disorders like type 2 diabetes .
Pharmacokinetics
The compound’s ability to selectively activate gpbar1 over other bile acid receptors suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties . These properties could potentially impact the compound’s bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of GPBAR1 activity. This can lead to changes in gene expression, such as the induction of pro-glucagon mRNA expression . These changes can ultimately influence metabolic and inflammatory processes, potentially providing therapeutic benefits in conditions like type 2 diabetes and obesity .
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules could potentially influence the compound’s interaction with gpbar1 and its subsequent effects .
Safety and Hazards
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Propriétés
IUPAC Name |
1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c14-13(6-2-1-3-7-13)12-16-11(17-18-12)10-4-8-15-9-5-10;;/h4-5,8-9H,1-3,6-7,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXLOHWPXHPXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




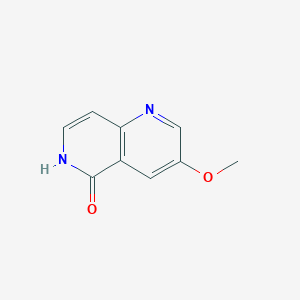
![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)

